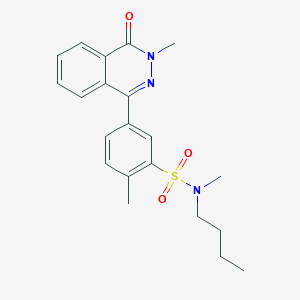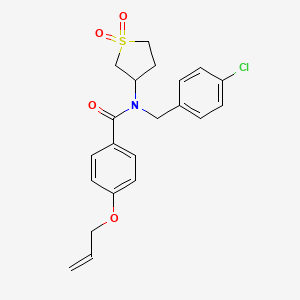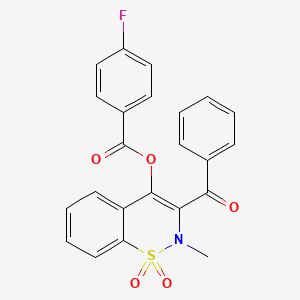![molecular formula C26H20N2O3S B11580656 2-Methoxy-5-{4-[(E)-5-methyl-4-phenyl-thiazol-2-ylimino]-4H-chromen-2-yl}-phenol](/img/structure/B11580656.png)
2-Methoxy-5-{4-[(E)-5-methyl-4-phenyl-thiazol-2-ylimino]-4H-chromen-2-yl}-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHOXY-5-[(4E)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-2-YL]PHENOL is a complex organic compound that features a thiazole ring, a chromenyl group, and a phenolic moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-[(4E)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-2-YL]PHENOL typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the reaction of α-haloketones with thioamides under acidic conditions.
The chromenyl group is introduced through a Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts. The final step involves the coupling of the thiazole and chromenyl intermediates through an imine formation reaction, where an aldehyde or ketone reacts with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-METHOXY-5-[(4E)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-2-YL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution can occur on the phenolic and chromenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-METHOXY-5-[(4E)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-2-YL]PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-METHOXY-5-[(4E)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-2-YL]PHENOL involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-METHOXY-5-[(4E)-4-[(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)IMINO]-4H-CHROMEN-2-YL]PHENOL: shares structural similarities with other thiazole and chromenyl derivatives.
Uniqueness
- The unique combination of the thiazole, chromenyl, and phenolic groups in this compound provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C26H20N2O3S |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
2-methoxy-5-[(4E)-4-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)imino]chromen-2-yl]phenol |
InChI |
InChI=1S/C26H20N2O3S/c1-16-25(17-8-4-3-5-9-17)28-26(32-16)27-20-15-24(31-22-11-7-6-10-19(20)22)18-12-13-23(30-2)21(29)14-18/h3-15,29H,1-2H3/b27-20+ |
Clé InChI |
BEFRCYZNZWJUMT-NHFJDJAPSA-N |
SMILES isomérique |
CC1=C(N=C(S1)/N=C/2\C=C(OC3=CC=CC=C32)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5 |
SMILES canonique |
CC1=C(N=C(S1)N=C2C=C(OC3=CC=CC=C32)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{5-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11580573.png)
![[(5Z)-5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11580580.png)

![3-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-methyl-N-[(thiophen-2-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B11580594.png)
![3-{5-(4-chlorophenyl)-1-[4-(ethoxycarbonyl)-3-hydroxyphenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11580595.png)

![(3E)-3-({1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11580603.png)
![9-chloro-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11580624.png)
![{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl 4-phenylpiperazine-1-carbodithioate](/img/structure/B11580633.png)
![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11580642.png)

![7-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B11580651.png)
![ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-6-bromo-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11580653.png)
![7-(4-methoxyphenyl)-12-propan-2-yl-3-prop-2-enylsulfanyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11580655.png)
